1-Piperazinecarboxylicacid,2,5-dimethyl-,methylester,(2S,5R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinecarboxylicacid,2,5-dimethyl-,methylester,(2S,5R)-(9CI) is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylicacid,2,5-dimethyl-,methylester,(2S,5R)-(9CI) typically involves the esterification of 1-Piperazinecarboxylicacid with methanol in the presence of an acid catalyst. The reaction conditions may include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: 1-Piperazinecarboxylicacid, methanol
Catalysts: Acid catalysts like sulfuric acid
Purification: Distillation or crystallization to obtain the pure product
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperazinecarboxylicacid,2,5-dimethyl-,methylester,(2S,5R)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acid derivatives
Reduction: Formation of alcohol derivatives
Substitution: Nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Lithium aluminum hydride or sodium borohydride
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: 1-Piperazinecarboxylicacid derivatives
Reduction: 1-Piperazinecarbinol derivatives
Substitution: Various substituted piperazine derivatives
Wissenschaftliche Forschungsanwendungen
1-Piperazinecarboxylicacid,2,5-dimethyl-,methylester,(2S,5R)-(9CI) has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules
Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Piperazinecarboxylicacid,2,5-dimethyl-,methylester,(2S,5R)-(9CI) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access
Receptor Modulation: Interacting with cell surface receptors to alter signal transduction pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Piperazinecarboxylicacid derivatives: Compounds with similar core structures but different substituents
Piperazine derivatives: A broad class of compounds with diverse chemical and biological properties
Uniqueness
1-Piperazinecarboxylicacid,2,5-dimethyl-,methylester,(2S,5R)-(9CI) is unique due to its specific stereochemistry and functional groups, which may confer distinct chemical reactivity and biological activity compared to other piperazine derivatives.
Eigenschaften
Molekularformel |
C8H16N2O2 |
---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
methyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C8H16N2O2/c1-6-5-10(8(11)12-3)7(2)4-9-6/h6-7,9H,4-5H2,1-3H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
NATRWAAYKWBMGM-RQJHMYQMSA-N |
Isomerische SMILES |
C[C@H]1CN[C@@H](CN1C(=O)OC)C |
Kanonische SMILES |
CC1CNC(CN1C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.